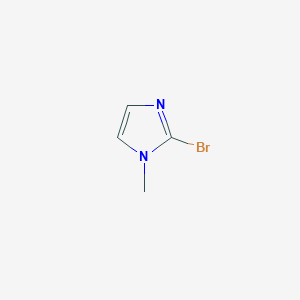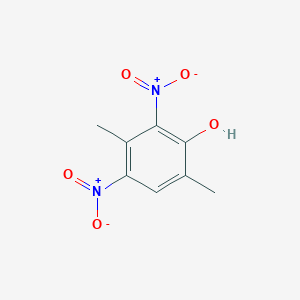
3,6-Dimethyl-2,4-dinitrophenol
Übersicht
Beschreibung
The compound 3,6-Dimethyl-2,4-dinitrophenol is a derivative of phenol which is substituted with two methyl groups and two nitro groups. The specific arrangement of these substituents on the phenol ring is crucial for the compound's chemical behavior and properties. Although the provided papers do not directly discuss 3,6-Dimethyl-2,4-dinitrophenol, they provide insights into the behavior of closely related compounds under nitration conditions, which can be informative for understanding the synthesis and properties of 3,6-Dimethyl-2,4-dinitrophenol.
Synthesis Analysis
The synthesis of dinitrophenol derivatives typically involves the nitration of a methylated phenol. The papers discuss the dinitration of tribromo-dimethylphenol compounds, which can yield dinitro-compounds under specific conditions. For instance, the dinitration of 2,4,5-tribromo-3,6-dimethylphenol can lead to a tribromodinitro compound or an acyloin rearrangement product, depending on the reaction conditions . Similarly, nitration of 3,4,5-tribromo-2,6-dimethylphenol results in C2-epimeric dinitrocyclohex-3-enones . These studies suggest that the nitration process is sensitive to the reaction environment and can lead to different products, which is likely also true for the synthesis of 3,6-Dimethyl-2,4-dinitrophenol.
Molecular Structure Analysis
The molecular structure of dinitrophenol derivatives is characterized by the presence of nitro groups attached to a phenolic ring, which can significantly influence the compound's reactivity and interactions. X-ray crystal structure analyses have been reported for the related compounds, providing detailed insights into their molecular configurations . These analyses are essential for understanding the electronic and steric effects of substituents on the phenol ring, which are also relevant for the molecular structure of 3,6-Dimethyl-2,4-dinitrophenol.
Chemical Reactions Analysis
The chemical reactions of dinitrophenol derivatives can be complex, as evidenced by the formation of acyloin rearrangement products and unusual isomerization reactions in related compounds . These reactions demonstrate the potential for dinitrophenol compounds to undergo structural changes under certain conditions, which could also apply to 3,6-Dimethyl-2,4-dinitrophenol. Understanding these reactions is crucial for predicting the behavior of the compound in various chemical environments.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3,6-Dimethyl-2,4-dinitrophenol, they do provide information on closely related compounds. The presence of bromine and nitro groups in these compounds affects their physical properties, such as melting points and solubility, as well as their chemical reactivity . These properties are influenced by the molecular structure and are likely to be similar in 3,6-Dimethyl-2,4-dinitrophenol, which shares the common feature of having nitro and methyl substituents on a phenolic ring.
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Pharmacokinetics and Pharmacodynamics .
- Summary of the Application : 2,4-Dinitrophenol (DNP) is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned by the FDA due to the severe toxicities associated with the compound . The purpose of this study was to investigate the whole body disposition of DNP in order to understand the relationship between the pharmacokinetics, efficacy, and toxicity in the C57BL/6J diet-induced obese mouse model .
- Methods of Application or Experimental Procedures : DNP was administered intravenously at 1 mg/kg, and intraperitoneally at 5 mg/kg and 15 mg/kg . The dosing solutions were prepared by solubilizing DNP in alkaline phosphate-buffered saline (PBS) and then adjusting the pH to 7.4 .
- Results or Outcomes : Following the administration of DNP, limited DNP distribution to tissues was found. Experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . In addition, DNP exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Safety And Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and harmful if swallowed . It also suggests that it can be toxic in contact with skin or if inhaled . Similar precautions may apply to 3,6-Dimethyl-2,4-dinitrophenol, but specific safety data for this compound was not found in the search results.
Eigenschaften
IUPAC Name |
3,6-dimethyl-2,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROXWBBJMPCPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166709 | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-2,4-dinitrophenol | |
CAS RN |
15968-56-6 | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-xylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



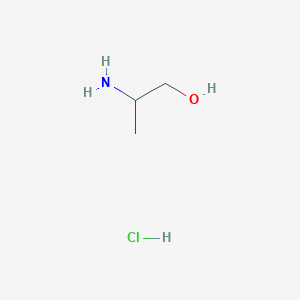

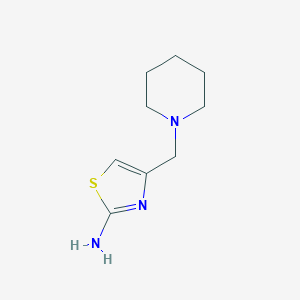

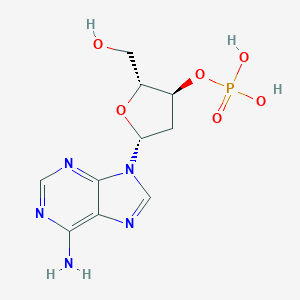


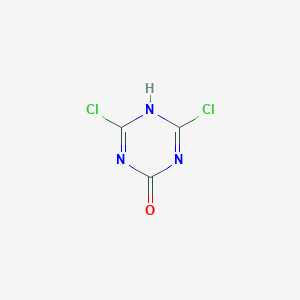
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)


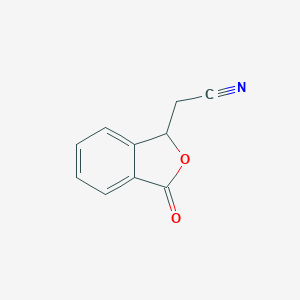
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
